![molecular formula C5H3BrN2S B1379779 5-Bromoimidazo[2,1-b][1,3]thiazole CAS No. 67088-53-3](/img/structure/B1379779.png)

5-Bromoimidazo[2,1-b][1,3]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

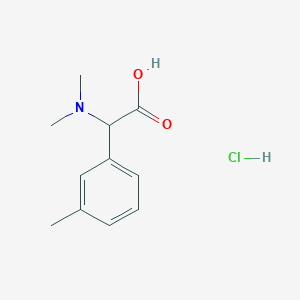

5-Bromoimidazo[2,1-b][1,3]thiazole is a heterocyclic organic compound . It has a molecular weight of 203.06 . The compound is a powder in physical form .

Molecular Structure Analysis

The molecular formula of 5-Bromoimidazo[2,1-b][1,3]thiazole is C5H3BrN2S . Its InChI code is 1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H .

Physical And Chemical Properties Analysis

5-Bromoimidazo[2,1-b][1,3]thiazole is a powder in physical form . It has a molecular weight of 203.06 . The compound’s InChI code is 1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry Thiazole derivatives have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Specific compounds have shown significant analgesic and anti-inflammatory activities .

2. Antitumor Activity Some thiazole derivatives have shown potential in cancer treatment. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported for their cytotoxicity activity on three human tumor cell lines .

3. Biological Activities Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

4. Industrial Applications Thiazoles have found applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

5. Pharmaceutical Applications Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs as short-acting sulfa drug sulfathiazole .

6. DNA Interaction Some thiazole derivatives, like Voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

7. Anticancer Evaluation A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests . Among the compounds, one particular compound stood out with its IC 50 (9.76µM) and SI (14.99) values on MCF-7 cells . Flow cytometry analysis proved that this compound-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

8. Molecular Docking Studies In silico molecular docking approaches were carried out to confirm the experimental observations and investigate the efficacy of the compound . The interactions of the compound on DNA dodecamer and caspase-3 were investigated by molecular docking studies . Based on these interactions, the active amino acids in the binding site were determined and their free binding energies (ΔG Bind) were calculated .

9. Antimicrobial Drug Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .

10. Antiretroviral Drug Ritonavir, an antiretroviral drug, also contains a thiazole ring .

11. Antifungal Drug Abafungin, an antifungal drug, is another example of a thiazole derivative .

12. Antineoplastic Drug Tiazofurin, an antineoplastic drug, also contains a thiazole ring .

13. Antimicrobial, Antimalarial, and Antitubercular Activities A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antimicrobial, antimalarial, and antitubercular activities . All synthesized compounds were screened for these activities. Many of the compounds were found to show good to excellent antibacterial activity, and some analogs exhibited good antimalarial activity .

14. Green Synthesis The green synthesis of imidazo[2,1-b]thiazole derivatives has been explored . This involves the use of microwave irradiation and polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst .

15. Palladium-Catalyzed Amination Palladium-catalyzed amination is another application of 5-Bromoimidazo[2,1-b][1,3]thiazole . This process involves the use of palladium as a catalyst to facilitate the amination reaction .

Safety And Hazards

The safety information available for 5-Bromoimidazo[2,1-b][1,3]thiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

5-bromoimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMIYPXTEYKCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoimidazo[2,1-b][1,3]thiazole | |

CAS RN |

67088-53-3 |

Source

|

| Record name | 5-bromoimidazo[2,1-b][1,3]thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)

![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)

![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)

![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)